Cas no 1361233-80-8 (methyl 2-(methylamino)oxyacetate)

methyl 2-(methylamino)oxyacetate 化学的及び物理的性質
名前と識別子
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- Acetic acid, 2-[(methylamino)oxy]-, methyl ester
- methyl 2-(methylamino)oxyacetate
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- MDL: MFCD31608420
- インチ: 1S/C4H9NO3/c1-5-8-3-4(6)7-2/h5H,3H2,1-2H3
- InChIKey: YIUYCPXAMXHMLL-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)CONC
methyl 2-(methylamino)oxyacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246841-0.1g |
methyl 2-[(methylamino)oxy]acetate |
1361233-80-8 | 95% | 0.1g |
$653.0 | 2024-06-19 | |
Enamine | EN300-246841-0.5g |
methyl 2-[(methylamino)oxy]acetate |
1361233-80-8 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
Enamine | EN300-246841-10g |
methyl 2-[(methylamino)oxy]acetate |
1361233-80-8 | 10g |
$3191.0 | 2023-09-15 | ||
Enamine | EN300-246841-5.0g |
methyl 2-[(methylamino)oxy]acetate |
1361233-80-8 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
Enamine | EN300-246841-10.0g |
methyl 2-[(methylamino)oxy]acetate |
1361233-80-8 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
Enamine | EN300-246841-5g |
methyl 2-[(methylamino)oxy]acetate |
1361233-80-8 | 5g |
$2152.0 | 2023-09-15 | ||
Enamine | EN300-246841-1g |
methyl 2-[(methylamino)oxy]acetate |
1361233-80-8 | 1g |
$743.0 | 2023-09-15 | ||
Enamine | EN300-246841-0.25g |
methyl 2-[(methylamino)oxy]acetate |
1361233-80-8 | 95% | 0.25g |
$683.0 | 2024-06-19 | |
Enamine | EN300-246841-0.05g |
methyl 2-[(methylamino)oxy]acetate |
1361233-80-8 | 95% | 0.05g |
$624.0 | 2024-06-19 | |
Enamine | EN300-246841-2.5g |
methyl 2-[(methylamino)oxy]acetate |
1361233-80-8 | 95% | 2.5g |
$1454.0 | 2024-06-19 |
methyl 2-(methylamino)oxyacetate 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
methyl 2-(methylamino)oxyacetateに関する追加情報
Introduction to Methyl 2-(Methylamino)oxyacetate (CAS No. 1361233-80-8)
Methyl 2-(methylamino)oxyacetate, also known by its CAS number 1361233-80-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a methyl group attached to an amino alcohol moiety. The molecule's structure makes it a versatile building block for various applications in drug discovery and synthesis.
The methylamino group in the compound plays a crucial role in its reactivity and biological activity. Recent studies have highlighted the potential of methyl 2-(methylamino)oxyacetate as a precursor for the synthesis of bioactive molecules, including antibiotics and antiviral agents. Its ability to form stable intermediates during reactions has made it a valuable tool in medicinal chemistry.
One of the most notable advancements in the study of methyl 2-(methylamino)oxyacetate involves its use in the development of enzyme inhibitors. Researchers have successfully utilized this compound to design inhibitors targeting key enzymes involved in diseases such as cancer and neurodegenerative disorders. The long-term stability of the compound under physiological conditions has further enhanced its utility in these applications.
Moreover, methyl 2-(methylamino)oxyacetate has been explored for its potential in click chemistry, a field that focuses on the rapid construction of complex molecules through simple and reliable reactions. Its ability to participate in click reactions has opened new avenues for the synthesis of diverse chemical libraries, which are essential for high-throughput screening in drug discovery.
The synthesis of methyl 2-(methylamino)oxyacetate has also been optimized in recent years. Traditional methods involved multi-step processes with low yields, but advancements in catalytic techniques have enabled more efficient and scalable production. These improvements have made the compound more accessible for both academic research and industrial applications.
In terms of biological activity, methyl 2-(methylamino)oxyacetate has shown promising results in preclinical studies. It exhibits selective inhibition against certain enzymes, making it a potential candidate for therapeutic interventions. Furthermore, its bioavailability and pharmacokinetic properties have been extensively studied, providing valuable insights into its suitability as a drug candidate.
Another area where methyl 2-(methylamino)oxyacetate has demonstrated significant potential is in the development of prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body, offering advantages such as improved delivery and reduced side effects. The compound's structural flexibility allows for easy modification to design prodrugs tailored to specific therapeutic needs.
Looking ahead, ongoing research is focused on expanding the scope of applications for methyl 2-(methylamino)oxyacetate. Scientists are exploring its use in the synthesis of advanced materials, such as polymers and nanoparticles, which could revolutionize fields like nanotechnology and materials science.
In conclusion, methyl 2-(methylamino)oxyacetate (CAS No. 1361233-80-8) is a versatile and valuable compound with a wide range of applications in chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations across various scientific domains.
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